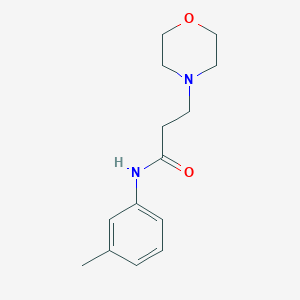

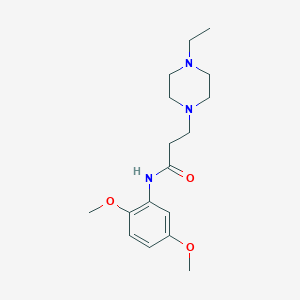

N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide, also known as 25E-NBOH, is a psychoactive compound that belongs to the phenethylamine class of drugs. It is a derivative of the phenethylamine 2C-E, which is known for its hallucinogenic properties. 25E-NBOH is a relatively new drug that has gained popularity in recent years due to its potent effects and unique properties.

作用机制

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide involves its interaction with the 5-HT2A receptor. When N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide binds to this receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This results in the alteration of perception and mood. N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide has also been found to have affinity for other serotonin receptors, including the 5-HT2B and 5-HT2C receptors. However, its binding affinity for these receptors is much lower than for the 5-HT2A receptor.

Biochemical and Physiological Effects

The biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide are similar to those of other hallucinogenic drugs. It has been found to induce visual and auditory hallucinations, alter perception of time and space, and induce a sense of euphoria. It has also been found to increase heart rate and blood pressure, as well as cause dilated pupils and increased body temperature. These effects are thought to be mediated by the drug's interaction with the 5-HT2A receptor.

实验室实验的优点和局限性

One advantage of using N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide in lab experiments is its potent hallucinogenic effects. This makes it a useful tool for studying the neural mechanisms underlying perception and cognition. However, one limitation is that it is a relatively new drug, and little is known about its long-term effects or potential toxicity. Additionally, its potency and potential for abuse make it a difficult substance to work with.

未来方向

There are several future directions for research on N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Its ability to alter mood and perception may make it a useful tool in the development of new treatments for these conditions. Additionally, further research is needed to fully understand the mechanism of action of N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide and its effects on the brain. This may lead to the development of new drugs that target the serotonin system for the treatment of various neurological and psychiatric disorders.

合成方法

The synthesis of N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide involves several steps, starting with the synthesis of 2C-E. The synthesis of 2C-E involves the condensation of 2,5-dimethoxyphenylacetone with nitroethane, followed by reduction with sodium borohydride. The resulting product is then converted to 2C-E through a series of chemical reactions. Once 2C-E is obtained, it is then converted to N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide through a process known as N-benzoylation. This involves the reaction of 2C-E with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.

科学研究应用

N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide has been the subject of several scientific studies in recent years, particularly in the field of neuroscience. It has been found to have potent hallucinogenic effects, similar to those of other phenethylamines such as LSD and mescaline. Studies have shown that N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide binds to serotonin receptors in the brain, specifically the 5-HT2A receptor. This receptor is known to play a key role in the regulation of mood, perception, and cognition. By binding to this receptor, N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide is able to induce hallucinations and alter perception.

属性

产品名称 |

N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide |

|---|---|

分子式 |

C17H27N3O3 |

分子量 |

321.4 g/mol |

IUPAC 名称 |

N-(2,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide |

InChI |

InChI=1S/C17H27N3O3/c1-4-19-9-11-20(12-10-19)8-7-17(21)18-15-13-14(22-2)5-6-16(15)23-3/h5-6,13H,4,7-12H2,1-3H3,(H,18,21) |

InChI 键 |

FSFVFOLYPWPOPW-UHFFFAOYSA-N |

SMILES |

CCN1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC |

规范 SMILES |

CCN1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B248129.png)

![N-(4-bromophenyl)-3-[butyl(methyl)amino]propanamide](/img/structure/B248131.png)

![3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B248141.png)

![3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide](/img/structure/B248146.png)